5-HT1B Receptor Agonist Selectivity: CP-93129 (Scaffold Derivative) vs. Sumatriptan (Gold Standard Triptan)
The derivative CP-93129 (CAS 127792-75-0), synthesized directly from the 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine scaffold, demonstrates a selectivity profile for the 5-HT1B receptor that is fundamentally distinct from the clinical triptan sumatriptan. CP-93129 binds 5-HT1B with a Ki of 8.1 nM and exhibits approximately 136-fold selectivity over 5-HT1D (Ki = 1100 nM) and 185-fold selectivity over 5-HT1A (Ki = 1500 nM) . In contrast, sumatriptan displays Ki values of 27 nM at 5-HT1B and 17 nM at 5-HT1D, yielding a 5-HT1B/5-HT1D selectivity ratio of only 0.63 (i.e., sumatriptan is slightly 5-HT1D-preferring) [1]. This represents a greater than 200-fold difference in 5-HT1B/5-HT1D selectivity ratio between CP-93129 and sumatriptan, making the scaffold indispensable for research applications requiring unambiguous 5-HT1B receptor activation without concomitant 5-HT1D engagement.
| Evidence Dimension | 5-HT1B/5-HT1D binding selectivity ratio (Ki ratio) |
|---|---|
| Target Compound Data | CP-93129 (scaffold derivative): 5-HT1B Ki = 8.1 nM; 5-HT1D Ki = 1100 nM; 5-HT1B/5-HT1D selectivity ratio ≈ 136 |
| Comparator Or Baseline | Sumatriptan: 5-HT1B Ki = 27 nM; 5-HT1D Ki = 17 nM; 5-HT1B/5-HT1D selectivity ratio ≈ 0.63 |
| Quantified Difference | CP-93129 exhibits >200-fold higher 5-HT1B/5-HT1D selectivity ratio compared to sumatriptan (136 vs. 0.63) |
| Conditions | Competitive radioligand binding displacement assays at recombinant human 5-HT1B and 5-HT1D receptors |
Why This Matters
The >200-fold differential in receptor selectivity ratio determines whether an experimental agonist can isolate 5-HT1B-mediated pharmacological effects, which is critical for target validation studies in neuropsychiatric and metabolic disease models.
- [1] CPRiL Database, University of Freiburg. Sumatriptan Ki values: 5-HT1D = 17 nM, 5-HT1B = 27 nM, 5-HT1A = 100 nM. View Source
